molecular formula C12H23NO3 B13710931 tert-Butyl (S)-3-[2-(Hydroxymethyl)-1-pyrrolidinyl]propanoate

tert-Butyl (S)-3-[2-(Hydroxymethyl)-1-pyrrolidinyl]propanoate

Cat. No.: B13710931
M. Wt: 229.32 g/mol
InChI Key: IIGSCRGWORLZPO-UHFFFAOYSA-N
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Description

tert-Butyl (S)-3-[2-(Hydroxymethyl)-1-pyrrolidinyl]propanoate (CAS 2422138-23-4) is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C 15 H 29 NO 4 and a molecular weight of 287.39 g/mol , this compound serves as a valuable synthetic intermediate and building block for the development of novel active compounds. The stereochemistry of the molecule, defined by the (S)-configured pyrrolidine ring, is often critical for its biological activity and interaction with specific protein targets. Compounds within this chemical class, particularly those featuring the hydroxymethyl pyrrolidine moiety, have been investigated for their potential as β3 adrenergic receptor agonists , highlighting their relevance in pharmaceutical research. The presence of the tert-butoxycarbonyl (Boc) protecting group makes this reagent particularly useful in multi-step synthetic sequences, as it safeguards the amine functionality under various reaction conditions and can be selectively removed when needed. As a high-purity biochemical reagent, it is intended for use in laboratory research applications only . Researchers are advised to consult the safety data sheet prior to use and handle the compound in a well-ventilated environment, wearing appropriate personal protective equipment.

Properties

Molecular Formula

C12H23NO3

Molecular Weight

229.32 g/mol

IUPAC Name

tert-butyl 3-[2-(hydroxymethyl)pyrrolidin-1-yl]propanoate

InChI

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)6-8-13-7-4-5-10(13)9-14/h10,14H,4-9H2,1-3H3

InChI Key

IIGSCRGWORLZPO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCN1CCCC1CO

Origin of Product

United States

Preparation Methods

Method Summary (Based on RSC 2016 Study):

  • Starting from N-Boc-L-prolinol, benzyl bromide is reacted with sodium hydride (NaH) in tetrahydrofuran (THF) at 0 °C to room temperature over 1 day to yield (S)-tert-butyl 2-(benzyloxymethyl)-pyrrolidine-1-carboxylate ((S)-A1) in 86% yield.
  • The benzyl protecting group is then removed under acidic conditions (trifluoroacetic acid, TFA) in dichloromethane (DCM) to afford (S)-2-(benzyloxymethyl)-pyrrolidine ((S)-A2) in 98% yield.
  • The enantiomeric (R)-forms can be prepared analogously starting from N-Boc-D-prolinol.

Reaction Scheme:

Step Reagents/Conditions Product Yield
1 NaH, BnBr, THF, 0 °C to RT, 1 d (S)-A1 (Boc-protected) 86%
2 TFA, DCM, 0 °C to RT, 1.5 h (S)-A2 (deprotected) 98%

Characterization:

  • (S)-A1: Colorless oil, specific rotation [α]D22 = –56.4 (c 0.80, CH2Cl2), confirmed by 1H and 13C NMR, IR, and HRMS.
  • (S)-A2: Light-yellow oil, [α]D21 = 4.4 (c 1.0, CH2Cl2), characterized by NMR and IR spectroscopy.

Introduction of the Hydroxymethyl Group and Ester Formation

The hydroxymethyl substituent at the 2-position of the pyrrolidine ring is introduced via reduction of ester or nitrone intermediates or via nucleophilic addition to pyrroline derivatives.

Literature Findings on Reductive Cyclization and Ester Reduction:

  • Aliphatic γ-nitroketones undergo reductive cyclization to form pyrrolidine nitroxides.
  • Esters can be reduced to hydroxymethyl groups using lithium aluminum hydride (LiAlH4) with careful control to avoid over-reduction.
  • Protection of hydroxyl groups is achieved using dimethoxypropane in the presence of pyridinium tosylate.
  • The tert-butyl ester group is introduced or maintained to protect the carboxylate functionality.

Typical Reaction Conditions:

Transformation Reagents/Conditions Notes
Ester to Hydroxymethyl LiAlH4, THF, controlled temperature Avoids side reactions
Hydroxyl Protection Dimethoxypropane, pyridinium tosylate Protects hydroxyl during steps
Nitrone Oxidation/Reduction MnO2 oxidation, Zn reduction For regenerating nitrones

Purification and Characterization

  • Purification is typically performed by column chromatography on silica gel using chloroform-methanol mixtures as eluents.
  • Characterization includes 1H and 13C NMR spectroscopy, IR spectroscopy, mass spectrometry (EI and ESI), and optical rotation measurements.
  • High-performance liquid chromatography (HPLC) is used to assess purity and diastereomeric ratios.

Summary Table of Key Preparation Steps

Step No. Reaction Type Starting Material Reagents/Conditions Product/Intermediate Yield (%) Reference
1 Nucleophilic substitution N-Boc-L-prolinol NaH, Benzyl bromide, THF, 0 °C-RT (S)-tert-Butyl 2-(benzyloxymethyl)pyrrolidine-1-carboxylate (S)-A1 86
2 Deprotection (S)-A1 TFA, DCM, 0 °C-RT (S)-2-(Benzyloxymethyl)pyrrolidine (S)-A2 98
3 Ester reduction Pyrrolidine ester intermediates LiAlH4, THF Hydroxymethyl pyrrolidine derivatives Not specified
4 Hydroxyl protection Hydroxymethyl intermediates Dimethoxypropane, pyridinium tosylate Protected hydroxymethyl pyrrolidine Not specified
5 Purification Crude product Silica gel chromatography (chloroform/methanol) Pure tert-Butyl (S)-3-[2-(Hydroxymethyl)-1-pyrrolidinyl]propanoate Not specified

Research Findings and Notes

  • The stereochemical integrity of the (S)-configuration is maintained throughout the synthetic sequence by starting from optically pure N-Boc-L-prolinol and using mild reaction conditions.
  • The tert-butyl ester protecting group offers stability during reduction and oxidation reactions, facilitating selective transformations.
  • The hydroxymethyl group introduction via ester reduction is sensitive to reaction conditions to prevent over-reduction or side reactions.
  • The use of protecting groups and careful purification ensures high purity and yield of the target compound.
  • Analytical data such as NMR, IR, and HRMS confirm the structure and stereochemistry of intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-3-[2-(Hydroxymethyl)-1-pyrrolidinyl]propanoate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction of the ester group can produce an alcohol.

Scientific Research Applications

tert-Butyl (S)-3-[2-(Hydroxymethyl)-1-pyrrolidinyl]propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (S)-3-[2-(Hydroxymethyl)-1-pyrrolidinyl]propanoate involves its interaction with specific molecular targets and pathways. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound for its target. The hydroxymethyl group can participate in hydrogen bonding and other interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-Butyl (S)-3-[2-(Hydroxymethyl)-1-pyrrolidinyl]propanoate with three related compounds from the evidence, focusing on structural features, synthesis methods, and applications.

Table 1: Structural and Functional Comparisons

Compound Name Key Substituents Synthesis Method Application/Context Reference
This compound (S)-pyrrolidinyl, hydroxymethyl, tert-butyl ester Likely multi-step nucleophilic substitution or coupling (inferred) Pharmaceutical intermediate (chiral building block) N/A
tert-Butyl (S)-2-(2-(3-(trifluoromethyl)diaziridin-3-yl)phenoxy)propanoate (S)-phenoxy, trifluoromethyl-diaziridine, tert-butyl ester Mitsunobu reaction followed by diaziridine formation Sweet-taste receptor studies (photophore-containing derivatives)
tert-Butyl 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate Polyethylene glycol (PEG)-like chain, tert-butyl ester Etherification via NaH-mediated nucleophilic substitution Drug delivery systems (hydrophilic linker for prodrugs)
tert-Butyl (3-(7-((2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)...) Piperazinyl, methoxy-phenyl, pyrimido-oxazinone TFA-catalyzed coupling in isopropanol Kinase inhibitor development (anticancer candidates)

Key Observations

Stereochemical Complexity: The (S)-configured compounds (e.g., tert-Butyl (S)-2-(2-(3-(trifluoromethyl)diaziridin-3-yl)phenoxy)propanoate ) highlight the importance of chirality in biological activity. The target compound’s (S)-pyrrolidinyl group likely enhances enantioselectivity in drug synthesis.

Functional Group Diversity :

  • The diaziridine and trifluoromethyl groups in improve photostability and receptor binding, whereas the PEG-like chain in enhances solubility. The hydroxymethyl-pyrrolidinyl group in the target compound may balance hydrophilicity and steric bulk.

Synthetic Strategies :

  • While and use acid- or base-catalyzed coupling, the target compound’s synthesis likely involves stereospecific steps (e.g., asymmetric hydrogenation or enzymatic resolution) absent in the evidence.

Applications :

  • Unlike (kinase inhibitors) or (taste modulation), the target compound’s applications are inferred to focus on chiral intermediates for CNS drugs or protease inhibitors, given pyrrolidine’s prevalence in such contexts.

Research Findings and Limitations

  • Thermodynamic Data : While provides NMR and HRMS data (e.g., δ 170.9 ppm for ester carbonyl ), similar analyses for the target compound are lacking, limiting direct property comparisons.
  • Biological Activity : The hydroxymethyl group may mimic natural substrates (e.g., serine or threonine side chains), a feature absent in ’s piperazinyl derivatives.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for achieving high enantiomeric purity of tert-Butyl (S)-3-[2-(Hydroxymethyl)-1-pyrrolidinyl]propanoate?

  • Methodological Answer : Enantioselective synthesis can be achieved via asymmetric catalysis (e.g., chiral palladium or organocatalysts) or resolution techniques. Key steps include:

Protecting the hydroxymethyl group during pyrrolidine derivatization to prevent side reactions.

Using tert-butyl esters for carboxylate protection due to their stability under acidic conditions.

Purification via chiral HPLC or crystallization with chiral resolving agents.

  • Validation : Monitor enantiomeric excess (ee) using polarimetry or chiral stationary-phase HPLC .

Q. How should researchers characterize the structural and chemical identity of this compound?

  • Methodological Answer : A multi-technique approach is critical:

NMR : Assign stereochemistry via 1^1H and 13^13C NMR, focusing on coupling constants and NOESY for spatial correlations.

Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF.

X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable.

  • Data Gaps : Physical properties (e.g., melting point) may require experimental determination due to limited literature data .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

PPE : Wear nitrile gloves, chemical-resistant lab coats, and NIOSH-approved eye protection.

Storage : Store in airtight containers under inert gas (N2_2 or Ar) at –20°C to prevent hydrolysis.

Waste Disposal : Neutralize acidic/basic byproducts before disposal in compliance with institutional guidelines.

  • Reference : Safety data for analogous compounds emphasize stability under recommended conditions .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for synthesizing this compound?

  • Methodological Answer :

Density Functional Theory (DFT) : Calculate transition-state energies to identify favorable reaction pathways.

Molecular Dynamics (MD) : Simulate solvation effects on stereochemical outcomes.

Docking Studies : Predict interactions if the compound is used as a chiral ligand in catalysis.

  • Theoretical Linkage : Integrate computational results with experimental data to refine synthetic routes .

Q. What strategies resolve contradictions in literature regarding the compound’s stability under varying pH conditions?

  • Methodological Answer :

Accelerated Degradation Studies : Expose the compound to pH 1–13 buffers at 40–60°C and monitor degradation via LC-MS.

Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life under standard conditions.

Mechanistic Probes : Identify degradation products to infer hydrolysis or oxidation pathways.

  • Critical Analysis : Cross-reference findings with prior studies to address discrepancies in stability profiles .

Q. How can this compound serve as a chiral auxiliary in asymmetric synthesis?

  • Methodological Answer :

Reaction Design : Couple the pyrrolidinyl moiety to carbonyl groups in target molecules to induce stereoselectivity.

Efficiency Metrics : Compare ee values of products with and without the auxiliary.

Cleavage Conditions : Optimize deprotection (e.g., TFA for tert-butyl esters) without racemization.

  • Case Study : Analogous tert-butyl carbamates have been used in peptide synthesis and β-lactam antibiotic derivatization .

Data Contradiction Analysis Framework

Contradiction Type Resolution Strategy Example
Stereochemical Outcomes Compare synthetic routes (e.g., chiral catalysts vs. kinetic resolution)Discrepancies in ee values across studies
Stability Profiles Conduct controlled degradation studies under standardized conditionsConflicting reports on hydrolysis rates

Key Considerations for Experimental Design

  • Theoretical Alignment : Anchor hypotheses in stereochemical principles or reaction mechanisms (e.g., Curtin-Hammett kinetics for selectivity) .
  • Reproducibility : Document solvent purity, catalyst loading, and temperature gradients to minimize variability.
  • Ethical Compliance : Adhere to institutional safety protocols and waste management guidelines .

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